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molecular formula C12H16N2O2 B1643530 Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate CAS No. 123986-65-2

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate

Cat. No. B1643530
M. Wt: 220.27 g/mol
InChI Key: YUNBFGSIPUOKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05210266

Procedure details

3-Amino-4-(1-pyrrolidinyl)benzoic acid.hemioxalate (5.0 g) is suspended in methanol (40 ml) and thereto is added p-toluenesulfonic acid (2.5 g), and the mixture is refluxed for 3 hours. Mathanol is distilled off under reduced pressure, and the residue is extracted with ethyl acetate (100 ml). The extract is washed with 5% aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution in this order, dried over anhydrous sodium sulfate, and ethyl acetate is distilled off to give methyl 3-amino-4-(1-pyrrolidinyl)benzoate (3.4 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1)[C:5]([OH:7])=[O:6].[C:16]1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1)[C:5]([O:7][CH3:16])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1N1CCCC1
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Mathanol is distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with ethyl acetate (100 ml)
WASH
Type
WASH
Details
The extract is washed with 5% aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate, and ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
is distilled off

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=CC1N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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